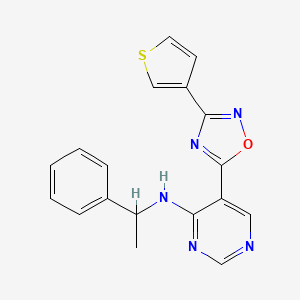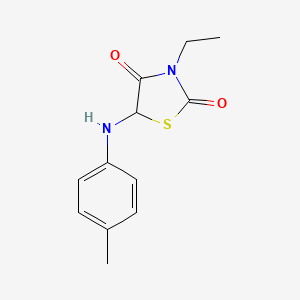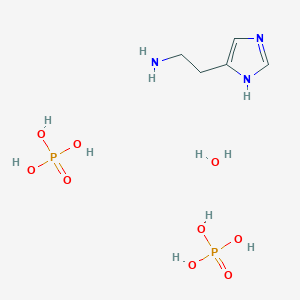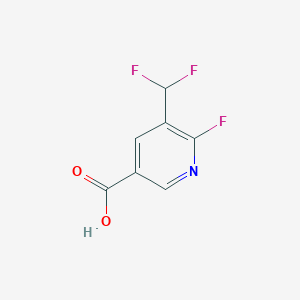
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMABN is a derivative of but-2-enamide and is a potent inhibitor of various enzymes. Its chemical structure makes it an ideal candidate for drug development, and it has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
作用机制
The mechanism of action of (E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide is not fully understood, but it is believed to inhibit enzymes by binding to their active sites. It has been shown to be a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, two enzymes that play a crucial role in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to have antitumor properties and can inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide has several advantages and limitations for lab experiments. Its unique chemical structure makes it an ideal candidate for drug development, and its ability to inhibit enzymes makes it a valuable tool for studying enzyme function. However, this compound can be toxic at high concentrations, and its effects on living organisms are not fully understood.
未来方向
There are several future directions for the study of (E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. This compound has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is depleted in Alzheimer's patients. This compound could potentially be used to slow the progression of the disease and improve cognitive function.
Another potential application is in the development of new anticancer drugs. This compound has been shown to have antitumor properties and can inhibit the growth of cancer cells in vitro. Further studies are needed to determine its efficacy in vivo and its potential as a cancer treatment.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit enzymes and increase the levels of acetylcholine in the brain makes it a valuable tool for studying enzyme function and developing new drugs for the treatment of various diseases. Further studies are needed to fully understand its biochemical and physiological effects and its potential as a therapeutic agent.
合成方法
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide can be synthesized through several methods, including the reaction of but-2-enamide with dimethylamine and propargyl bromide. The reaction takes place under specific conditions, and the resulting product is purified through various techniques, including column chromatography and recrystallization.
科学研究应用
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide has been extensively studied for its potential applications in various fields of scientific research. It is primarily used as an inhibitor of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been shown to have antitumor properties and can inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
(E)-N-[4-(dimethylamino)but-2-ynyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-4-7-10(13)11-8-5-6-9-12(2)3/h4,7H,8-9H2,1-3H3,(H,11,13)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFINEKKUOVFPR-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC#CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC#CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2847963.png)

![N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B2847968.png)

![4-[[2-[1-(2-Hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2847970.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylacetamide](/img/structure/B2847972.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(trimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2847973.png)

![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2847977.png)

![ethyl 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2847981.png)